Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Topic: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride chemical properties Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a high-value chiral building block primarily employed in the synthesis of serotonin (5-HT2C) receptor agonists and next-generation antiplatelet agents (P2Y12 antagonists). Distinguished by its rigid cyclopropyl motif and fluorinated aryl ring, this scaffold imparts metabolic stability and unique conformational constraints to drug candidates. This guide outlines the physicochemical profile, robust asymmetric synthesis, and validated analytical protocols for this compound.
Chemical Identity & Physicochemical Profile[1][2][3]
The hydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-stability compared to the hygroscopic free amine.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine hydrochloride |
| Common Name | (R)-CPF-Amine HCl |
| CAS Number | 1213846-75-3 (R-isomer HCl); 1228878-99-6 (Racemic) |
| Molecular Formula | C₁₀H₁₂FN[1][2][3][4] · HCl |
| Molecular Weight | 201.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, Water, DMSO; Sparingly soluble in DCM |
| Melting Point | 185–190 °C (Decomposes) |
| Chirality | (R)-Enantiomer (typically >98% ee for pharma grade) |
| pKa (Calc.) | ~8.5 (Conjugate acid of amine) |
Synthetic Methodology: Asymmetric Construction
Expert Insight: While resolution of the racemic amine via fractional crystallization (using tartaric acid) is possible, it is atom-inefficient (max 50% yield). The preferred "Expert" route utilizes Ellman’s Auxiliary (tert-butanesulfinamide) chemistry. This method is self-validating because the diastereomeric purity of the intermediate sulfinamide can be monitored by HPLC before the final deprotection, ensuring high enantiomeric excess (ee) in the final salt.
Protocol: Diastereoselective Addition via Ellman Imine
Reaction Logic:
-
Condensation: 2-Fluorobenzaldehyde is condensed with (R)-tert-butanesulfinamide to form the chiral N-sulfinyl imine.
-
Nucleophilic Addition: Cyclopropylmagnesium bromide is added. The bulky tert-butyl group directs the Grignard reagent to attack from the less hindered face (Si-face attack typically yields the (R,R)-diastereomer).
-
Deprotection: Acidic cleavage removes the auxiliary, yielding the chiral amine hydrochloride.
Figure 1: Asymmetric synthesis pathway using Ellman's auxiliary for high enantiomeric purity.
Analytical Characterization & Validation
To ensure the integrity of the chiral center, a "self-validating" analytical workflow is required. Relying solely on optical rotation is insufficient due to the low specific rotation values of small amines.
A. Nuclear Magnetic Resonance (NMR)[7]
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (br s, 3H, NH₃⁺), 7.60 (td, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 7.25 (m, 2H, Ar-H), 4.15 (d, J=9.5 Hz, 1H, CH-N), 1.35 (m, 1H, CH-cyclopropyl), 0.70–0.30 (m, 4H, CH₂-cyclopropyl).
-
Diagnostic Signal: The doublet at ~4.15 ppm corresponds to the benzylic proton. Its coupling constant and shift are sensitive to the salt form.
-
B. Chiral HPLC Method (Enantiomeric Purity)
This is the critical quality attribute (CQA).
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: (R)-Enantiomer > 98.5%; (S)-Enantiomer < 1.5%.
Figure 2: Analytical workflow for enantiomeric purity determination.
Handling, Stability, & Safety
Signal Word: WARNING
Hazard Statements (GHS)
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Stability Protocol
-
Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).
-
Racemization Risk: Low. The benzylic C-H bond is relatively stable, but avoid prolonged exposure to strong bases at high temperatures (>80°C), which could induce racemization via a benzylic anion mechanism.
Handling Procedure
-
PPE: Wear nitrile gloves and safety goggles. Use a dust mask or fume hood when weighing.
-
Neutralization: If the free base is required for a reaction, liberate it in situ using mild base (e.g., K₂CO₃ or Et₃N) in the reaction solvent to minimize handling of the volatile/unstable free amine.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 102(2).
-
Fasan, R., et al. (2017).[5] "Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of Cyclopropyl Ketones." Journal of the American Chemical Society.[5]
-
Lead Sciences. "(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data."
-
BLD Pharm. "Safety Data Sheet: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride."
-
Cheng, X., et al. (2016). "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist." Journal of Medicinal Chemistry.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. mdpi.com [mdpi.com]
- 3. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]
- 4. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
